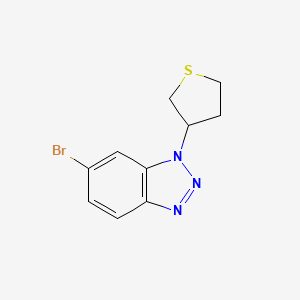
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Thiolane Substitution: The thiolane group can be introduced via nucleophilic substitution using thiolane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the benzotriazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole may find applications in:
Chemistry: As a building block for more complex molecules, corrosion inhibitors, and UV stabilizers.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a pharmaceutical intermediate or active compound.
Industry: Utilization in materials science, particularly in polymers and coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Corrosion Inhibition: The compound may adsorb onto metal surfaces, forming a protective layer that prevents oxidation.
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without bromine or thiolane substitution.
6-bromo-1H-1,2,3-benzotriazole: Lacks the thiolane group.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine atom.
Uniqueness
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and thiolane groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
6-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
FVSJHFKYSLAQED-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















